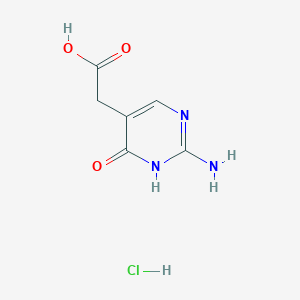![molecular formula C14H15N3O4 B2607747 2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid CAS No. 1417638-06-2](/img/structure/B2607747.png)
2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid, also known as Allopurinol, is a medication used to treat gout and kidney stones. It is a xanthine oxidase inhibitor that decreases the production of uric acid in the body. In addition to its medical uses, Allopurinol has also been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Biosynthesis and Natural Product Chemistry
Hydroxybenzoic acids, including derivatives like 3-Amino-5-hydroxy benzoic acid (AHBA), are precursors to a vast array of natural products. These include naphthalenic and benzenic ansamycins, saliniketals, and mitomycins, which have significant biological activities. The biosynthesis of AHBA-derived natural products involves intricate enzymatic pathways, highlighting the compound's role in the synthesis of complex molecules with therapeutic potential (Kang, Shen, & Bai, 2012).
Enzymatic Cofactor Mimicry
Pyrimidines, akin to the pyrimidine portion of the queried compound, can act as cofactors for enzymes such as phenylalanine hydroxylase. This suggests potential applications in studying enzyme mechanisms and designing enzyme mimetics or inhibitors (Bailey & Ayling, 1978).
Fluorescence Probes and Reactive Oxygen Species Detection
Derivatives of hydroxybenzoic acids have been employed in developing novel fluorescence probes capable of selectively detecting highly reactive oxygen species (hROS). These probes, such as those based on xanthenone and benzoic acid derivatives, facilitate the study of oxidative stress and its biological implications, offering insights into cellular damage and defense mechanisms (Setsukinai et al., 2003).
Medicinal Chemistry and Drug Design
The structural motifs present in the queried compound are reminiscent of those found in various therapeutic agents. For instance, benzoic acid derivatives have been explored for their hypoglycemic properties, leading to the development of drugs like repaglinide. This underscores the potential of such compounds in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators (Grell et al., 1998).
Enzyme Inhibition Studies
Compounds featuring hydroxybenzoic acid and pyrimidine units have been studied as inhibitors for enzymes like carbonic anhydrase. These studies contribute to our understanding of enzyme function and inhibition, offering avenues for therapeutic intervention in conditions where enzyme modulation is beneficial (Carta et al., 2013).
Propriétés
IUPAC Name |
2-hydroxy-5-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-2-3-8-7-12(19)17-14(15-8)16-9-4-5-11(18)10(6-9)13(20)21/h4-7,18H,2-3H2,1H3,(H,20,21)(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIZFTALUCBINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2607667.png)


![4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2607674.png)
![4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate](/img/structure/B2607677.png)

![N-(2,4-difluorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2607681.png)

![N-(3-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2607683.png)
![5-[1-(2,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2607685.png)
